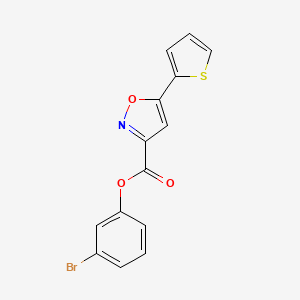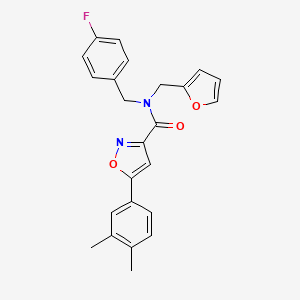
3-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that features a bromophenyl group, a thiophene ring, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki–Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated oxazole derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules and functional materials.
Mécanisme D'action
The mechanism of action of 3-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it useful in devices like OLEDs and OFETs.
Comparaison Avec Des Composés Similaires
3-Bromophenyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
3-Bromophenyl 5-(pyridin-2-yl)-1,2-oxazole-3-carboxylate: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness:
- The presence of the thiophene ring in 3-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate imparts unique electronic properties, making it particularly suitable for applications in organic electronics .
- The bromophenyl group allows for further functionalization through nucleophilic aromatic substitution, providing versatility in synthetic applications .
Propriétés
Formule moléculaire |
C14H8BrNO3S |
|---|---|
Poids moléculaire |
350.19 g/mol |
Nom IUPAC |
(3-bromophenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H8BrNO3S/c15-9-3-1-4-10(7-9)18-14(17)11-8-12(19-16-11)13-5-2-6-20-13/h1-8H |
Clé InChI |
LGNXFAHOQIQNPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)OC(=O)C2=NOC(=C2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Butan-2-YL)-2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11363569.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide](/img/structure/B11363571.png)

![2-butoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11363579.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B11363590.png)

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11363602.png)
![(5-Fluoro-3-methyl-1-benzofuran-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11363605.png)
![2-(4-bromophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11363611.png)
![3,4-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11363616.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide](/img/structure/B11363623.png)
![N-(3,4-dimethylphenyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11363625.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B11363628.png)
![N-(2,3-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11363640.png)
